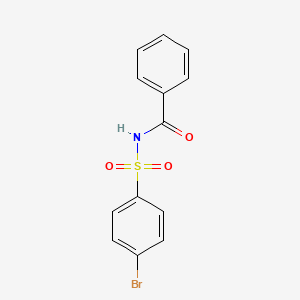

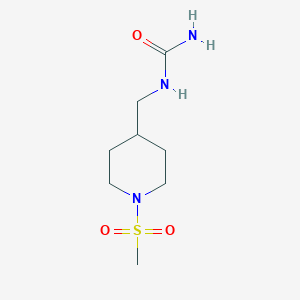

![molecular formula C21H18N2O3S B2623589 (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 441291-35-6](/img/structure/B2623589.png)

(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide” is a chemical compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are known to display a wide spectrum of pharmacologic effects, including anti-inflammatory , antibacterial , antiviral , antioxidant , and immunomodulatory properties .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of phenyl and thiazole rings, as well as sulfur and nitrogen atoms . The presence of a methoxy group at the sixth position in the benzothiazole ring is also noted .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include the formation of C–C and C–N bonds . This is achieved through a one-pot reaction strategy involving 4-hydroxy-1-methylquinolin-2 (1H)-one, 2-aminobenzothiazole, and aromatic aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Mecanismo De Acción

Target of Action

The primary target of the compound (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound this compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in inflammation and pain, which are downstream effects of prostaglandin production .

Pharmacokinetics

The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation and pain .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is its high affinity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. However, one limitation of this compound is its relatively recent development, which means that there is still much to be learned about its properties and potential applications.

Direcciones Futuras

There are several future directions for research on (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide. One potential area of study is the development of new cannabinoid-based drugs for the treatment of medical conditions such as chronic pain, inflammation, and cancer. Another area of research could be the investigation of the effects of this compound on the endocannabinoid system and its potential therapeutic uses. Finally, further studies could be conducted to determine the safety and efficacy of this compound in humans.

Métodos De Síntesis

The synthesis of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide involves the reaction of 4-methoxy-3-methylbenzothiazol-2-amine with 2-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium methoxide in methanol to obtain the final product. The purity of this compound can be verified using techniques such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide has been found to have a range of potential applications in scientific research. It can be used to study the effects of cannabinoids on the endocannabinoid system and to investigate the potential therapeutic uses of cannabinoids. This compound can also be used to develop new cannabinoid-based drugs for the treatment of various medical conditions.

Safety and Hazards

While specific safety and hazard information for “(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide” is not available, general safety measures for handling benzothiazole derivatives include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

The compound (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide plays a role in biochemical reactions, particularly those involving anti-inflammatory activity . It interacts with enzymes such as cyclooxygenase (COX), inhibiting COX-1 and COX-2, which are key enzymes in the inflammatory response .

Cellular Effects

In cellular processes, this compound has been observed to alleviate haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian effects . It may influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins, key mediators of inflammation .

Propiedades

IUPAC Name |

3-methoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-23-19-16(25-2)9-6-10-18(19)27-21(23)22-20(24)15-11-13-7-4-5-8-14(13)12-17(15)26-3/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGQEDFLOZKCPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

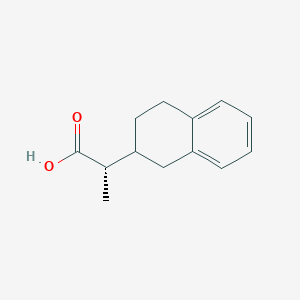

![3-(4-fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2623508.png)

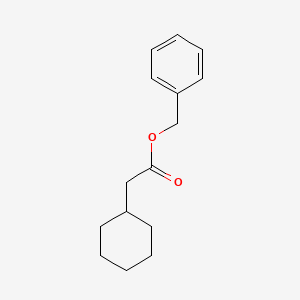

![(1S,6R)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one;hydrochloride](/img/structure/B2623510.png)

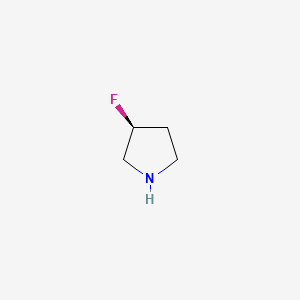

![N-(2,4-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2623522.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone oxalate](/img/structure/B2623523.png)

![N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B2623525.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2623526.png)

![N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2623527.png)